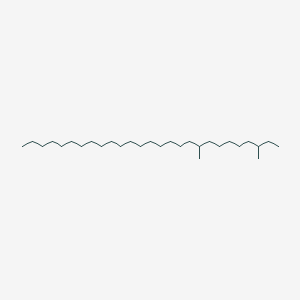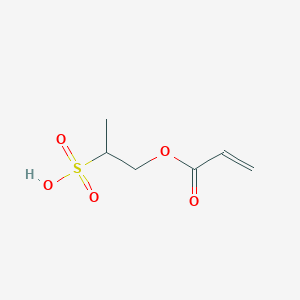
1-(Acryloyloxy)propane-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acryloyloxy)propane-2-sulfonic acid is an organic compound that belongs to the class of sulfonic acid derivatives. It is characterized by the presence of both an acryloyloxy group and a sulfonic acid group within its molecular structure. This compound is known for its reactivity and versatility, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Acryloyloxy)propane-2-sulfonic acid can be synthesized through a series of chemical reactions. One common method involves the esterification of propane-2-sulfonic acid with acryloyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, to facilitate the esterification process. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Acryloyloxy)propane-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acryloyloxy group into other functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under mild conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Acryloyloxy)propane-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of biomaterials and hydrogels for tissue engineering and drug delivery.
Industry: The compound is employed in the production of coatings, adhesives, and water treatment agents.
Mecanismo De Acción
The mechanism of action of 1-(Acryloyloxy)propane-2-sulfonic acid involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in radical polymerization reactions, leading to the formation of polymers with specific properties. The sulfonic acid group enhances the hydrophilicity and ionic character of the resulting polymers, making them suitable for various applications .
Comparación Con Compuestos Similares
2-Acrylamido-2-methyl-1-propanesulfonic acid: Similar in structure but contains an amide group instead of an ester group.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Contains an allyloxy group and a hydroxyl group, differing in reactivity and applications.
Uniqueness: 1-(Acryloyloxy)propane-2-sulfonic acid is unique due to its combination of an acryloyloxy group and a sulfonic acid group, which imparts distinct reactivity and properties. This combination allows for the synthesis of specialized polymers with tailored characteristics for specific applications .
Propiedades
Número CAS |
71263-74-6 |
|---|---|
Fórmula molecular |
C6H10O5S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
1-prop-2-enoyloxypropane-2-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c1-3-6(7)11-4-5(2)12(8,9)10/h3,5H,1,4H2,2H3,(H,8,9,10) |
Clave InChI |
NKIIKKAXXDXYJS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C=C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
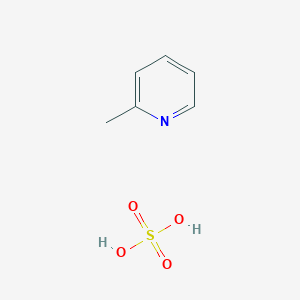
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
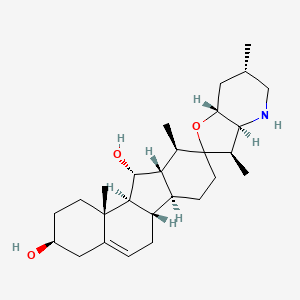
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
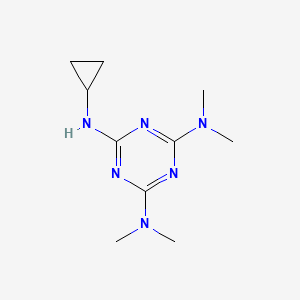
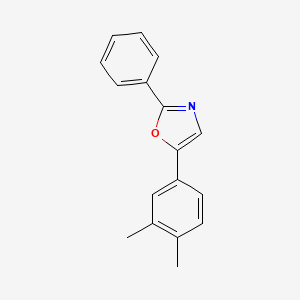
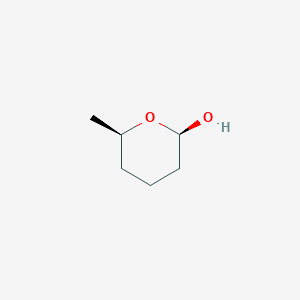
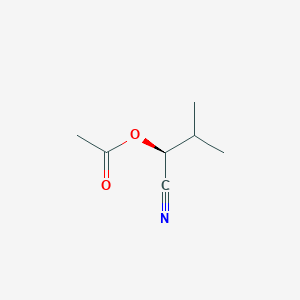

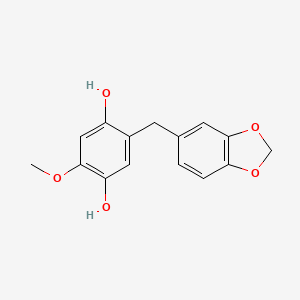
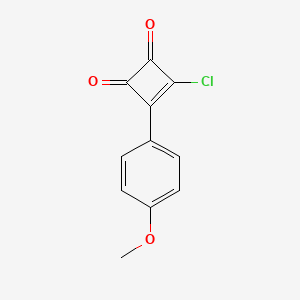
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
